2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO3/c1-21-15-7-6-10(9-14(15)18)8-13-16(19)11-4-2-3-5-12(11)17(13)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBGPAWARQORSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione is a compound that has garnered interest due to its potential biological activities. This compound features a complex structure with a bromo and methoxy substituent on the phenyl ring, which influences its reactivity and biological properties. The indene-1,3-dione core is known for its versatility in medicinal chemistry, leading to various applications ranging from antibacterial to anticancer activities.
The chemical formula for this compound is with a molecular weight of 353.17 g/mol. The presence of the bromo and methoxy groups creates an electrophilic character that enhances its reactivity in biological systems.
Biological Activities
Research indicates that derivatives of indene-1,3-dione, including 2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione, exhibit a variety of biological activities:
- Antibacterial Activity : Studies have shown that compounds related to indene-1,3-dione possess significant antibacterial properties. For instance, derivatives have been reported to show activity against resistant strains of bacteria such as Staphylococcus aureus, with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like vancomycin . This suggests a unique mechanism of action that may help overcome antibiotic resistance.
- Antitumor Activity : Compounds in the indene series have been investigated for their potential anticancer effects. The structural modifications introduced by the bromo and methoxy groups may enhance their ability to inhibit tumor cell proliferation .
The mechanisms by which 2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione exerts its biological effects are still under investigation. Preliminary studies suggest that its electrophilic nature allows it to interact with various biological targets, potentially leading to the disruption of cellular processes in bacteria and cancer cells alike.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antibacterial Studies : A series of compounds containing brominated indole structures demonstrated potent antibacterial activity against resistant strains. The structure-activity relationship (SAR) indicated that certain substitutions significantly enhance antibacterial efficacy .
- Anticancer Research : Research into indene derivatives has shown promise in inhibiting cancer cell lines. For example, compounds with similar structural motifs have been found to induce apoptosis in various cancer cell types through mechanisms involving oxidative stress and modulation of apoptotic pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Differences :
- The bromine atom in the target compound may necessitate longer reaction times or elevated temperatures due to steric and electronic effects compared to chloro or methoxy derivatives.
- Yields for brominated derivatives are generally lower (e.g., 44–51% for indole-substituted analogues ) compared to non-halogenated compounds.
Physicochemical Properties
Structural and Spectral Characteristics
Substituents significantly alter molecular properties:
Key Observations :
Computational Predictions
- Lipinski’s Rule : Analogue (Z)-2-(3,5-di-tert-butyl-2-hydroxybenzylidene)-1H-indene-1,3(2H)-dione complies with Lipinski’s criteria (molecular weight <500, LogP <5), suggesting oral bioavailability . The target compound’s bromine may increase molecular weight (~370–380 g/mol) but retain drug-likeness.
- RM Values : Hydrophobic substituents (e.g., tert-butyl) reduce RM values, while polar groups (e.g., methoxy) increase them .
Enzymatic Inhibition and Antioxidant Effects
- Indole-Substituted Analogues : (Z)-2-((1H-indol-5-yl)methylene)-1H-indene-1,3(2H)-dione (Compound 11) showed moderate antioxidant activity in DPPH assays, attributed to the indole moiety’s radical-scavenging ability .
Target Compound’s Potential: The bromine atom may enhance electrophilicity, improving interactions with enzymatic targets, though specific studies are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
